3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as hydroxyl, methoxy, and carbonitrile. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored due to its efficiency, environmental safety, and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of microwave-assisted synthesis has been explored to enhance yield, reduce reaction times, and improve safety . This method leverages the ability of reacting molecules to absorb microwave energy efficiently, leading to faster and more controlled reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are known for their antimicrobial and antiviral properties.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17ClN2O3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O3S/c1-27-16-4-2-3-13(9-16)17-10-19(25)24-20(18(17)11-23)28-12-21(24,26)14-5-7-15(22)8-6-14/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
XJNXMJXCTZEELR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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